molecular formula C9H6F3N3 B12070730 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

Cat. No.: B12070730
M. Wt: 213.16 g/mol
InChI Key: RTPITHBRPDDDSU-UHFFFAOYSA-N
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Description

5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine: is a chemical compound with the following structure:

C8H4F3N3\text{C}_8\text{H}_4\text{F}_3\text{N}_3C8​H4​F3​N3​

It belongs to the class of pyrazole derivatives and features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine. One common approach involves the reaction of 4-chloro-3,5-difluoropyridine with hydrazine hydrate, followed by cyclization with hydrazine monohydrate. The trifluoromethyl group can be introduced using appropriate reagents.

Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or acetonitrile). Catalysts or bases may be employed to facilitate the cyclization process.

Industrial Production Methods: While industrial-scale production details are proprietary, the compound can be synthesized using similar principles on a larger scale.

Chemical Reactions Analysis

Reactivity: 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the pyridine ring may yield different derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Alkyl halides or acyl chlorides.

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).

Major Products: The major products depend on the specific reaction conditions. Oxidation leads to pyridine N-oxides, while substitution and reduction yield various derivatives.

Scientific Research Applications

Chemistry:

    Building Blocks: Researchers use this compound as a building block for designing novel molecules due to its unique structure.

    Fluorinated Ligands: It serves as a precursor for fluorinated ligands in coordination chemistry.

Biology and Medicine:

    Drug Discovery: Scientists explore its potential as a scaffold for drug development.

    Biological Activity: Investigations into its biological effects, such as enzyme inhibition or receptor binding.

Industry:

    Agrochemicals: The compound may find applications in crop protection chemicals.

    Materials Science: Its unique properties could contribute to advanced materials.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine is unique, similar compounds include:

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT):

    N-(3,5-dinitro-1H-pyrazol-4-yl)-2,4,6-trinitroaniline:

    (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione:

These compounds share structural motifs but exhibit distinct properties and applications.

Properties

Molecular Formula

C9H6F3N3

Molecular Weight

213.16 g/mol

IUPAC Name

5-(1H-pyrazol-4-yl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)8-2-1-6(3-13-8)7-4-14-15-5-7/h1-5H,(H,14,15)

InChI Key

RTPITHBRPDDDSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CNN=C2)C(F)(F)F

Origin of Product

United States

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